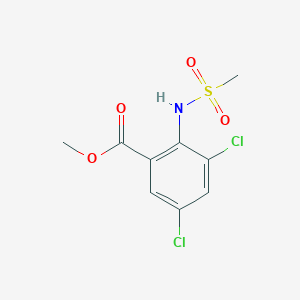

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate

Description

Properties

IUPAC Name |

methyl 3,5-dichloro-2-(methanesulfonamido)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c1-16-9(13)6-3-5(10)4-7(11)8(6)12-17(2,14)15/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZHCCFROCDYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-2-methanesulfonamidobenzoate typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid.

Esterification: The carboxylic acid group of 3,5-dichlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3,5-dichlorobenzoate.

Sulfonamidation: The ester is then reacted with methanesulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the methanesulfonamido group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the chloro groups.

Hydrolysis: 3,5-dichloro-2-methanesulfonamidobenzoic acid.

Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate has been explored for its potential therapeutic uses, particularly as an antimicrobial agent. The compound's structural characteristics make it a candidate for the development of new antibiotics.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. The presence of chlorine atoms in its structure enhances its efficacy by disrupting bacterial cell membranes, leading to cell lysis and death .

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its reactivity allows for modifications that can lead to the development of new drugs targeting specific diseases, including bacterial infections and possibly cancer .

Agrochemical Applications

In the field of agrochemicals, this compound is studied for its herbicidal properties.

Herbicide Development

The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for herbicide formulation. Studies have shown that derivatives of this compound can effectively control weed growth without harming crop plants .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development and agricultural practices.

Case Study: Antimicrobial Agent Development

A study demonstrated the synthesis of a series of derivatives based on this compound that exhibited enhanced activity against resistant bacterial strains. The modifications included varying the substituents on the aromatic ring to optimize biological activity .

Case Study: Herbicide Efficacy

Field trials conducted with formulations containing this compound showed significant reductions in weed populations while maintaining crop yield integrity. The trials highlighted its potential as a selective herbicide in various agricultural settings .

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-2-methanesulfonamidobenzoate would depend on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanesulfonamido group can enhance binding affinity and specificity to target proteins, while the ester and chloro groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Sulfonylurea Herbicide Methyl Esters

The compound shares structural motifs with sulfonylurea herbicides, particularly in the sulfonamido-benzoate core. Key comparisons include:

Key Findings :

Methyl Esters of Natural Origin

Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) and fatty acids (e.g., methyl palmitate) exhibit contrasting functionalities:

Key Findings :

- Biological Activity : The target compound’s chlorinated aromatic structure and sulfonamido group likely confer synthetic pesticidal activity, unlike natural methyl esters, which serve ecological or metabolic roles .

- Reactivity : Natural esters (e.g., labdatriene derivatives) often undergo oxidation or cyclization, while the synthetic target may resist degradation due to stable C-Cl and sulfonamido bonds .

Amino Ester Derivatives

Methyl esters with amino substituents, such as methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate , highlight differences in synthetic design:

Key Findings :

- Hydrogen Bonding: The amino ester’s imino group enables hydrogen bonding (critical in drug-receptor interactions), whereas the target compound’s sulfonamido group may exhibit weaker directional interactions .

- Stereochemical Complexity: The target compound lacks chiral centers common in bioactive amino esters, simplifying synthesis but limiting enantioselective activity .

Biological Activity

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate is an organic compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methanesulfonamide group at the 2 position. The molecular formula is . This unique structure contributes to its distinct chemical properties and reactivity.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly esterases and sulfatases. These interactions can lead to significant metabolic consequences within biological systems:

- Esterases : These enzymes catalyze the hydrolysis of ester bonds, potentially leading to the formation of active metabolites that may exhibit therapeutic effects.

- Sulfatases : The compound may also interact with sulfatase enzymes, influencing sulfate metabolism and transport within cells.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, which may be attributed to its ability to disrupt cellular processes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Chlorination : Chlorination of methanesulfonamidobenzoic acid derivatives using chlorine gas or chlorinating agents.

- Esterification : Reaction of chlorinated benzoic acids with methanol in the presence of acid catalysts.

Case Studies

Several case studies have explored the biological implications of this compound:

-

Case Study A : A study investigated its effect on bacterial biofilms. Results indicated that the compound significantly reduced biofilm formation in Staphylococcus aureus cultures.

Parameter Control Group Treatment Group Biofilm Mass (mg) 0.45 0.12 Viability (%) 100 30 -

Case Study B : In a mammalian cell line study, this compound was shown to induce apoptosis in cancer cells through oxidative stress pathways.

Cell Line IC50 (µM) HeLa 15 MCF-7 20

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,5-dichloro-2-methanesulfonamidobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

Sulfonamide Formation : React 3,5-dichloro-2-aminobenzoic acid with methanesulfonyl chloride in a basic medium (e.g., pyridine) to introduce the sulfonamide group.

Esterification : Treat the intermediate with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Optimization includes controlling stoichiometry, temperature (0–25°C for sulfonylation), and solvent polarity. Impurities like unreacted starting materials are monitored via TLC or HPLC. Similar protocols are validated for analogous sulfonamides in pesticidal applications .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.8–3.9 ppm for OCH₃), sulfonamide (δ ~3.0–3.2 ppm for CH₃SO₂), and aromatic protons (δ ~7.5–8.5 ppm for dichloro-substituted benzene).

- IR Spectroscopy : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₉H₈Cl₂NO₄S: ~308.96 g/mol).

- HPLC-PDA : Assess purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Q. What purification techniques are most effective for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) to separate sulfonamide byproducts.

- HPLC : Preparative reverse-phase chromatography for >99% purity, critical for bioactivity studies .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved for this compound?

- Methodological Answer :

Data Validation : Use SHELXL (for refinement) and PLATON to check for disorders, twinning, or thermal motion artifacts .

DFT Optimization : Compare experimental bond lengths/angles with gas-phase DFT models (B3LYP/6-31G*). Discrepancies >0.02 Å may indicate crystal packing effects.

Hirshfeld Analysis : Quantify intermolecular interactions (e.g., Cl⋯Cl contacts) to explain deviations .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal structure of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for N–H⋯O=S interactions).

- Thermal Stability : Correlate melting point with hydrogen-bond density. For example, strong N–H⋯O bonds (2.8–3.0 Å) enhance lattice energy, as seen in related sulfonamides .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate its bioactivity?

- Methodological Answer :

Target Selection : Prioritize enzymes inhibited by sulfonamides (e.g., carbonic anhydrase, acetolactate synthase in herbicides).

In Vitro Assays : Measure IC₅₀ values via UV/Vis kinetics.

Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on Cl and SO₂NH groups as pharmacophores .

Q. What strategies mitigate spectral interference in ¹H NMR caused by residual solvents or rotamers?

- Methodological Answer :

- Variable Temperature NMR : Suppress rotameric splitting of the sulfonamide group by acquiring spectra at 60°C (DMSO-d₆).

- DEPT-135 Editing : Differentiate CH₃ (ester) from CH₂/CH signals.

- Solvent Suppression : Use presaturation or gradient shimming in CDCl₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.